molecular formula C21H19N3O3 B2577361 4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide CAS No. 477855-31-5

4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide

Cat. No.: B2577361
CAS No.: 477855-31-5
M. Wt: 361.401
InChI Key: GGXAXJBCBTVUKQ-WSDLNYQXSA-N
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Description

4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.401. The purity is usually 95%.
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Scientific Research Applications

Formation of Oxygen-Bridged Heterocycles

Research by Svetlik, Tureček, and Hanuš (1988) has shown that compounds similar to the one can be used in the Hantzsch synthesis process. This involves the formation of oxygen-bridged heterocycles, which are crucial in various chemical reactions and pharmaceutical applications (Svetlik, Tureček, & Hanuš, 1988).

Synthesis of Schiff-Bases for Biological Activity

Ahmed, Yousif, and Al-jeboori (2013) have synthesized Schiff-bases using components structurally related to the query compound. These bases have shown potential biological activity against bacterial strains, indicating the compound's relevance in creating medically significant complexes (Ahmed, Yousif, & Al-jeboori, 2013).

Antifolate Properties in Medicinal Chemistry

The work of Degraw, Christie, Colwell, and Sirotnak (1992) has explored similar compounds for their antifolate properties. These studies are critical in developing new drugs for cancer treatment, suggesting the potential use of the query compound in medicinal chemistry (Degraw, Christie, Colwell, & Sirotnak, 1992).

Fluorescent Sensor Development

Erdemir and Malkondu's (2015) study highlights the use of structurally similar compounds in the creation of fluorescent sensors. These sensors can detect specific ions like Al3+ and F−, indicating potential applications in analytical chemistry and environmental monitoring (Erdemir & Malkondu, 2015).

Synthesis of Novel Biologically Active Compounds

Research by Zia-ur-Rehman et al. (2009) on compounds with structural similarities demonstrates the synthesis of novel biologically active derivatives. Such studies are pivotal for the discovery of new therapeutic agents with antibacterial and antioxidant properties (Zia-ur-Rehman et al., 2009).

Applications in Cancer Treatment Research

Stevens et al. (1984) have investigated compounds structurally related to the query for their antitumor properties. This research is crucial in understanding and developing new treatments for various cancers (Stevens et al., 1984).

Properties

IUPAC Name

4-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-13-7-9-14(10-8-13)12-22-23-20(26)17-19(25)16-6-2-4-15-5-3-11-24(18(15)16)21(17)27/h2,4,6-10,12,25H,3,5,11H2,1H3,(H,23,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXAXJBCBTVUKQ-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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